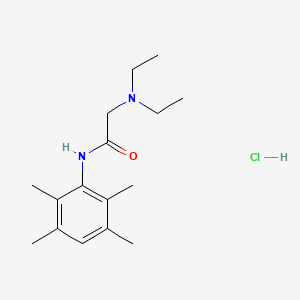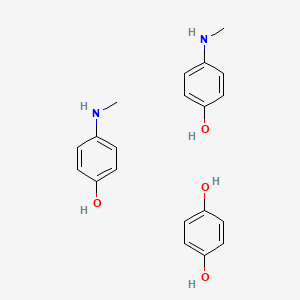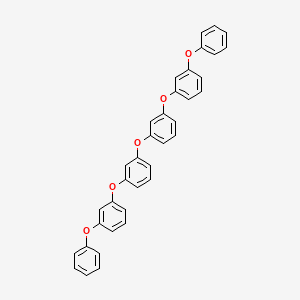
Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-oxybis[3-(3-phenoxyphenoxy)- is a complex organic compound with the molecular formula C36H26O5 . It is known for its intricate structure, which includes multiple benzene rings connected through ether linkages. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-oxybis[3-(3-phenoxyphenoxy)- typically involves the reaction of phenoxyphenol derivatives with appropriate reagents under controlled conditions. One common method includes the use of phenoxyphenol and phenoxybenzene in the presence of a catalyst to facilitate the formation of the ether linkages .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of solvents and catalysts is crucial in optimizing the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-oxybis[3-(3-phenoxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like .
Reduction: The compound can be reduced using reducing agents such as .
Substitution: Electrophilic aromatic substitution reactions are common, where hydrogen atoms on the benzene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while reduction can produce hydroxy derivatives .
Aplicaciones Científicas De Investigación
Benzene, 1,1’-oxybis[3-(3-phenoxyphenoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism by which Benzene, 1,1’-oxybis[3-(3-phenoxyphenoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,1’-[oxybis(methylene)]bis-: Similar in structure but with different substituents.
1,3-Bis(3-aminophenoxy)benzene: Contains amino groups instead of phenoxy groups.
Uniqueness
Benzene, 1,1’-oxybis[3-(3-phenoxyphenoxy)- is unique due to its specific arrangement of benzene rings and ether linkages, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various specialized applications .
Propiedades
Número CAS |
3705-62-2 |
|---|---|
Fórmula molecular |
C36H26O5 |
Peso molecular |
538.6 g/mol |
Nombre IUPAC |
1-phenoxy-3-[3-[3-(3-phenoxyphenoxy)phenoxy]phenoxy]benzene |
InChI |
InChI=1S/C36H26O5/c1-3-11-27(12-4-1)37-29-15-7-17-31(23-29)39-33-19-9-21-35(25-33)41-36-22-10-20-34(26-36)40-32-18-8-16-30(24-32)38-28-13-5-2-6-14-28/h1-26H |
Clave InChI |
RRVQXJQJDRLGGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC(=CC=C3)OC4=CC=CC(=C4)OC5=CC=CC(=C5)OC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


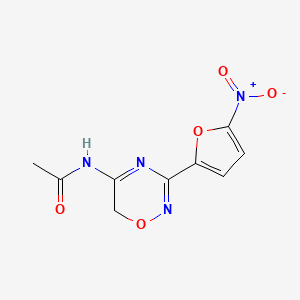
![(2S)-5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13751571.png)
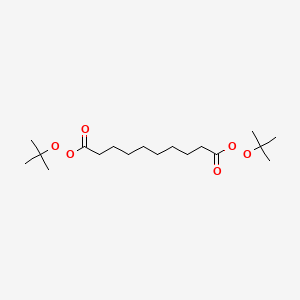
![1-Benzyl-1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13751587.png)
![Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester](/img/structure/B13751589.png)

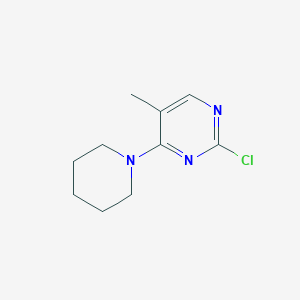
![2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751606.png)
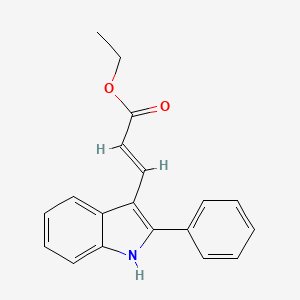

![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751635.png)

